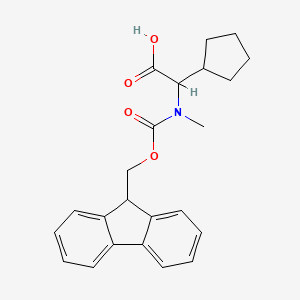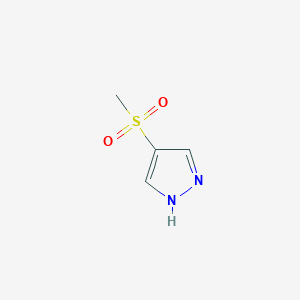
4-(methylsulfonyl)-1H-pyrazole
Vue d'ensemble
Description
4-(methylsulfonyl)-1H-pyrazole is a compound that belongs to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .
Synthesis Analysis
The synthesis of 4-(methylsulfonyl)-1H-pyrazole involves several steps. The title compound was prepared according to the general procedure and purified by column chromatography . The reaction conditions include a temperature of 160 °C, an oxygen pressure of 1.5 MPa, and a reaction time of 4 h .Molecular Structure Analysis
The molecular structure of 4-(methylsulfonyl)-1H-pyrazole is characterized by the presence of a sulfonyl functional group. The empirical formula is C8H10O2S, and the molecular weight is 170.23 .The reaction conditions include a temperature of 160 °C, an oxygen pressure of 1.5 MPa, and a reaction time of 4 h .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(methylsulfonyl)-1H-pyrazole include its solubility in water and a melting point of about 212 degrees Celsius . It is also known to be relatively inert chemically and is able to resist decomposition at elevated temperatures .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis Strategies : The compound 4-(methylsulfonyl)-1H-pyrazole is utilized in the synthesis of various chemical structures. For instance, an efficient method for creating 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole using propargyl alcohol and N-sulfonylhydrazone is highlighted. This process involves a tandem reaction, with N-sulfonyl allenamide as a key intermediate (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Molecular Structures and Derivatives : Derivatives of 4-(methylsulfonyl)-1H-pyrazole, such as 3-methyl-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole, have been designed based on celecoxib, a COX-2 inhibitor. These derivatives are studied for their influence on COX-2 and 5-lipoxygenase inhibition (Charlier, Norberg, Goossens, Hénichart, & Durant, 2004).
Chemical Reactions and Properties
- Nucleophilic Substitution Reactions : The compound is involved in nucleophilic substitution reactions, particularly in the creation of 5-alkyl amino and thioether substituted pyrazoles. These reactions occur under mild conditions and yield high results, showcasing the versatility of 4-(methylsulfonyl)-1H-pyrazole in chemical synthesis (Sakya & Rast, 2003).
- Spin-Crossover and Phase Changes in Iron(II) Complexes : This compound plays a role in the study of spin-crossover and crystallographic phase changes in iron(II) complexes. Research demonstrates that derivatives of 4-(methylsulfonyl)-1H-pyrazole, when complexed with iron, show intriguing behaviors related to spin states and phase changes, contributing to the understanding of molecular magnetism (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Drug Efficacy and Synthesis
Synthesis of Medicinal Compounds : The compound is central to the synthesis of novel pyrazole derivatives with potential medical applications. These derivatives have been studied for their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies further explore their interactions with enzymes like Cyclooxygenase-2, highlighting their potential as future medicinal drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Inhibition of Androgen Receptors : Research involving steroidal sulfonylpyrazoles, which include derivatives of 4-(methylsulfonyl)-1H-pyrazole, demonstrates their ability to bind to androgen receptors and inhibit androgenic activity. This suggests potential applications in treating conditions related to androgen sensitivity (Christiansen, Bell, D'ambra, Mallamo, Herrmann, Ackerman, Opalka, Kullnig, Winneker, Snyder, 1990).
Safety and Hazards
Orientations Futures
The future directions of research on 4-(methylsulfonyl)-1H-pyrazole could involve further investigation of its potential anti-inflammatory properties . Additionally, its role in the synthesis of new compounds for potential use in various applications, such as the development of new classes of antihypertensive agents , could be explored.
Propriétés
IUPAC Name |
4-methylsulfonyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c1-9(7,8)4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJBNQMOADGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-1H-pyrazole | |
CAS RN |
1559062-17-7 | |
| Record name | 4-methanesulfonyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,5-Thiadiazolidin-3-one, 5-[4-(cyclohexylmethyl)-2-fluoro-6-hydroxyphenyl]-, 1,1-dioxide](/img/structure/B1648218.png)
![3-[(2-Methoxyphenoxy)methyl]azetidine](/img/structure/B1648220.png)
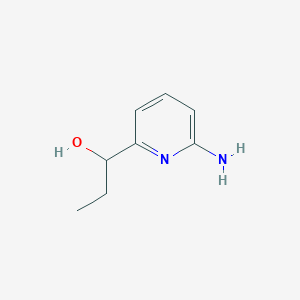


![2-(2,6-dimethoxypyridin-3-yl)-6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)pyridine-3-carboxamide](/img/structure/B1648232.png)

![N-[1-(4-methylphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B1648245.png)
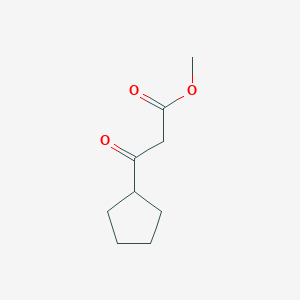

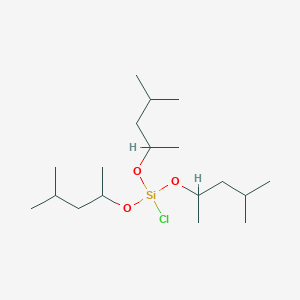
![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)
